Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Brand Name: Vulcanchem
CAS No.: 66706-98-7
VCID: VC3916376
InChI: InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H
SMILES: C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N
Molecular Formula: C15H10N6
Molecular Weight: 274.28 g/mol

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

CAS No.: 66706-98-7

Cat. No.: VC3916376

Molecular Formula: C15H10N6

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- - 66706-98-7

Specification

CAS No. 66706-98-7
Molecular Formula C15H10N6
Molecular Weight 274.28 g/mol
IUPAC Name 2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile
Standard InChI InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H
Standard InChI Key LDBWPTYGGBUCTJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N

Introduction

Structural and Molecular Properties

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-, belongs to the class of azo-hydrazone hybrids. Its molecular formula is C₁₅H₁₀N₆, with a molar mass of 274.28 g/mol . The IUPAC name, 2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile, reflects its two nitrile groups and the conjugated azo-hydrazone backbone. Key structural features include:

  • Azo group (-N=N-): Imparts chromophoric properties, enabling applications in dyes.

  • Hydrazono linkage (-NH-N=): Enhances chelating capabilities for metal coordination chemistry.

  • Nitrile groups (-C≡N): Contribute to electrophilic reactivity and solubility in polar solvents .

The compound’s planar geometry, confirmed by X-ray crystallography in related hydrazone derivatives, facilitates π-π stacking interactions, which are critical for solid-state optical properties .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Diazotization: 4-Aminobiphenyl is treated with nitrous acid (HNO₂) to form the diazonium salt .

  • Coupling Reaction: The diazonium salt reacts with malononitrile (C₃H₂N₂) in the presence of a base (e.g., NaOH) to form the hydrazono linkage.

Reaction Conditions:

  • Temperature: 0–5°C (diazotization), 25–80°C (coupling) .

  • Solvents: Ethanol/water mixtures.

  • Yield: 60–75% after recrystallization.

Industrial Production

Industrial protocols optimize for scalability and purity:

  • Continuous Flow Reactors: Minimize side reactions during diazotization .

  • Green Chemistry Approaches: Use ionic liquids as solvents to reduce waste.

Chemical Reactivity and Functionalization

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-, exhibits diverse reactivity due to its electron-deficient nitrile groups and redox-active azo moiety:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, acidic mediumCarboxylic acid derivatives
ReductionNaBH₄, ethanolAmine intermediates
CyclizationCu(I) catalysis, 120°CPyrazole or triazole derivatives
Metal CoordinationFe(III)/Cu(II) saltsStable complexes with N,N’-donor sites

Notable Reaction:
Under UV irradiation, the azo group undergoes cis-trans isomerization, enabling photoresponsive applications.

Applications in Materials Science

Dyes and Pigments

The azo group’s conjugation with the hydrazone backbone results in intense absorption in the visible spectrum (λₘₐₓ = 450–550 nm). This makes the compound suitable for:

  • Textile Dyes: High color fastness on polyester and nylon .

  • Photochromic Materials: Reversible color changes under UV light .

Nonlinear Optical (NLO) Materials

The compound’s large hyperpolarizability (β = 25 × 10⁻³⁰ esu) enables use in:

  • Frequency Doubling Devices: Second-harmonic generation in laser systems .

  • Electro-Optic Modulators: High-speed data transmission components.

Biological ActivityMechanismEfficacy (IC₅₀)
AnticancerTopoisomerase II inhibition8.2 µM (MCF-7 cells)
AntimicrobialMembrane disruptionMIC = 12.5 µg/mL (E. coli)
AntioxidantRadical scavengingEC₅₀ = 45 µM (DPPH assay)

Challenges: Poor aqueous solubility (0.03 mg/mL at pH 6) limits bioavailability. Nanoformulations (e.g., liposomes) are under investigation.

Comparative Analysis with Analogues

CompoundStructural VariationKey Differences
Propanedinitrile, [[4-(nitrophenyl)hydrazono]-Nitro substituentEnhanced redox activity
Propanedinitrile, brominated derivativesBromine at aryl positionsHigher thermal stability
LevosimendanPyridazinyl substitutionFDA-approved for heart failure

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